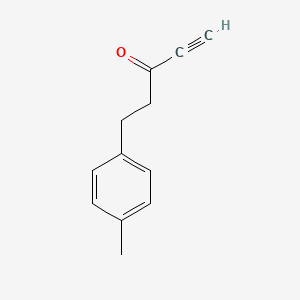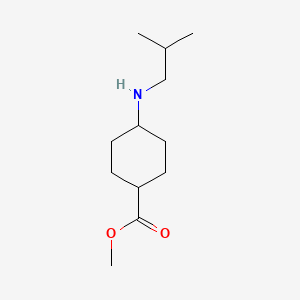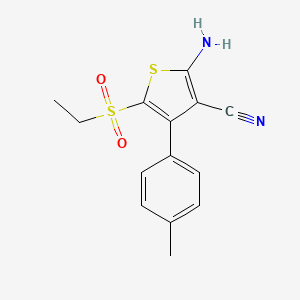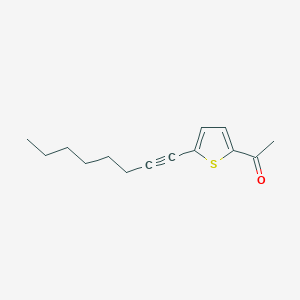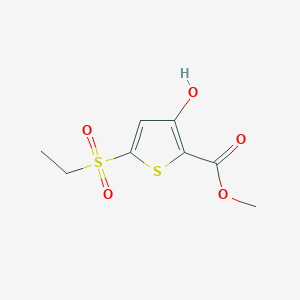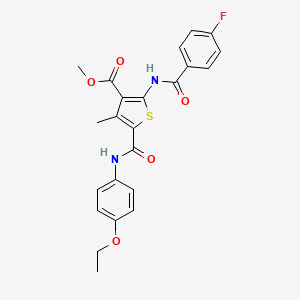
6-chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide is a chemical compound that features a pyridazine ring substituted with a chloro group and an oxetane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with oxetan-3-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products would vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridazine ring.
Reduction: Reduced derivatives of the pyridazine ring.
Hydrolysis: 6-chloropyridazine-3-carboxylic acid and oxetan-3-amine.
Scientific Research Applications
6-chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 6-chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-chloro-6-(oxetan-3-yl)pyridazine: Similar structure but lacks the carboxamide group.
6-chloropyridazine-3-carboxamide: Similar structure but lacks the oxetane moiety.
N-(oxetan-3-yl)pyridazine-3-carboxamide: Similar structure but lacks the chloro group.
Uniqueness
6-chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide is unique due to the presence of both the chloro group and the oxetane moiety, which can impart distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C8H8ClN3O2 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
6-chloro-N-(oxetan-3-yl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C8H8ClN3O2/c9-7-2-1-6(11-12-7)8(13)10-5-3-14-4-5/h1-2,5H,3-4H2,(H,10,13) |
InChI Key |
QPLVDCFGVNRTCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NC(=O)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate](/img/structure/B12071659.png)
